molecular formula C12H12F3NO2S B14203697 Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- CAS No. 828283-27-8

Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)-

Cat. No.: B14203697
CAS No.: 828283-27-8
M. Wt: 291.29 g/mol
InChI Key: UYPFHTYEUQXMQC-UHFFFAOYSA-N
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Description

Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- is a chemical compound known for its unique structure and properties It is a derivative of benzenesulfonamide, featuring a butynyl group and a trifluoromethyl group

Preparation Methods

The synthesis of Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- typically involves multiple steps. One common method includes the reaction of benzenemethanesulfonamide with 3-butynyl bromide in the presence of a base such as potassium carbonate. The trifluoromethyl group can be introduced using trifluoromethyl iodide under specific conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure conditions. Major products formed from these reactions depend on the reagents and conditions used .

Scientific Research Applications

Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes and pathways involved in diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoromethyl group enhances its binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of carbonic anhydrase and other enzymes critical for cellular processes .

Comparison with Similar Compounds

Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- can be compared with other benzenesulfonamide derivatives such as:

The uniqueness of Benzenemethanesulfonamide, N-3-butynyl-2-(trifluoromethyl)- lies in its trifluoromethyl group, which imparts unique chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

828283-27-8

Molecular Formula

C12H12F3NO2S

Molecular Weight

291.29 g/mol

IUPAC Name

N-but-3-ynyl-1-[2-(trifluoromethyl)phenyl]methanesulfonamide

InChI

InChI=1S/C12H12F3NO2S/c1-2-3-8-16-19(17,18)9-10-6-4-5-7-11(10)12(13,14)15/h1,4-7,16H,3,8-9H2

InChI Key

UYPFHTYEUQXMQC-UHFFFAOYSA-N

Canonical SMILES

C#CCCNS(=O)(=O)CC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

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